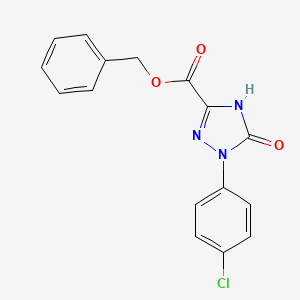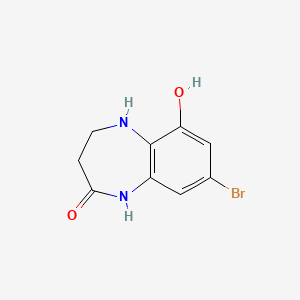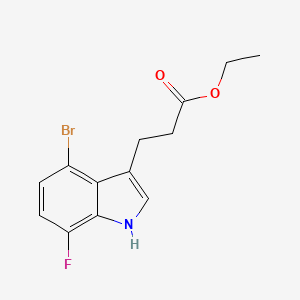
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-7-fluoroindole and ethyl 3-bromopropanoate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Procedure: The 4-bromo-7-fluoroindole is reacted with ethyl 3-bromopropanoate under the specified conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the ester group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an alkyl or aryl group.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their interactions with various biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is primarily related to its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The bromine and fluorine substitutions can enhance binding affinity and selectivity by forming additional interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-Bromo-3-indolyl)propanoate: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
Ethyl 3-(7-Fluoro-3-indolyl)propanoate: Lacks the bromine substitution, which can influence its binding properties and reactivity.
Ethyl 3-(4-Chloro-7-fluoro-3-indolyl)propanoate: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical and biological properties.
Uniqueness
Ethyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine substitutions on the indole ring. These substitutions can significantly enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution.
Eigenschaften
Molekularformel |
C13H13BrFNO2 |
|---|---|
Molekulargewicht |
314.15 g/mol |
IUPAC-Name |
ethyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13BrFNO2/c1-2-18-11(17)6-3-8-7-16-13-10(15)5-4-9(14)12(8)13/h4-5,7,16H,2-3,6H2,1H3 |
InChI-Schlüssel |
UESMVFWYAXFCOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)
![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)

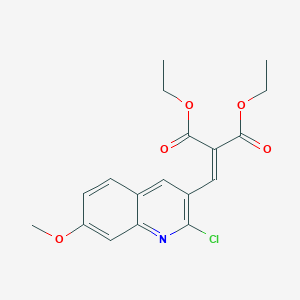


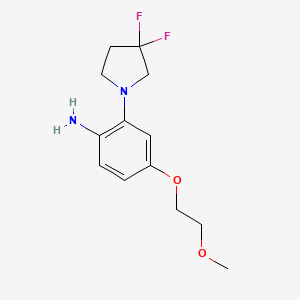
![3-[4-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B13718667.png)
